(2Z)-2-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one (2Z)-2-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 617696-88-5
VCID: VC7403644
InChI: InChI=1S/C21H20N2O3S/c1-3-11-26-17-10-9-14(12-18(17)25-4-2)13-19-20(24)23-16-8-6-5-7-15(16)22-21(23)27-19/h5-10,12-13H,3-4,11H2,1-2H3/b19-13-
SMILES: CCCOC1=C(C=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OCC
Molecular Formula: C21H20N2O3S
Molecular Weight: 380.46

(2Z)-2-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

CAS No.: 617696-88-5

Cat. No.: VC7403644

Molecular Formula: C21H20N2O3S

Molecular Weight: 380.46

* For research use only. Not for human or veterinary use.

(2Z)-2-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one - 617696-88-5

Specification

CAS No. 617696-88-5
Molecular Formula C21H20N2O3S
Molecular Weight 380.46
IUPAC Name (2Z)-2-[(3-ethoxy-4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Standard InChI InChI=1S/C21H20N2O3S/c1-3-11-26-17-10-9-14(12-18(17)25-4-2)13-19-20(24)23-16-8-6-5-7-15(16)22-21(23)27-19/h5-10,12-13H,3-4,11H2,1-2H3/b19-13-
Standard InChI Key PARAICANIWPBBH-UYRXBGFRSA-N
SMILES CCCOC1=C(C=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OCC

Introduction

The compound (2Z)-2-(3-ethoxy-4-propoxybenzylidene) thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic molecule belonging to the class of thiazolo-benzimidazoles. This class of compounds is known for its diverse biological activities, including antimicrobial and anticancer properties . The presence of ethoxy and propoxy substituents on the benzylidene moiety enhances its solubility and potentially its reactivity, making it an interesting candidate for various applications in medicinal chemistry.

Synthesis

The synthesis of (2Z)-2-(3-ethoxy-4-propoxybenzylidene) thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step organic reactions. While specific procedures for this compound are not detailed in the available literature, similar compounds in the thiazolo-benzimidazole family have been synthesized using methods such as condensation reactions between appropriate precursors, often involving acidified conditions .

Biological Activities

Thiazolo-benzimidazoles have been reported to exhibit a range of biological activities, including:

  • Antimicrobial Activity: Compounds in this class have shown effectiveness against various microorganisms.

  • Anticancer Activity: Some derivatives have demonstrated potential as anticancer agents.

  • Other Activities: These compounds may also act as antagonists for certain receptors, contributing to their therapeutic potential .

The specific biological activity of (2Z)-2-(3-ethoxy-4-propoxybenzylidene) thiazolo[3,2-a]benzimidazol-3(2H)-one would require empirical testing through in vitro and in vivo assays.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Thiazolo[3,2-a]benzimidazoleContains thiazole and benzimidazole ringsAntimicrobial, anticancerLacks substituents enhancing solubility
Benzothiazole derivativesSimilar core structureAntifungal, anticancerVariations in substituents affect activity
Ethyl 4-(propylthio)benzoateContains an ethyl group and thioetherAntioxidant propertiesDifferent functional groups lead to distinct activities

The uniqueness of (2Z)-2-(3-ethoxy-4-propoxybenzylidene) thiazolo[3,2-a]benzimidazol-3(2H)-one lies in its specific substitution pattern, which may enhance solubility and bioactivity compared to other similar compounds.

Future Research Directions

Further studies are needed to elucidate the specific mechanisms by which this compound exerts its biological effects. Interaction studies involving this compound could focus on optimizing its efficacy and safety profile for potential therapeutic applications.

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